![molecular formula C4H5NO2 B1166344 hirudin HV1 CAS No. 101753-64-4](/img/new.no-structure.jpg)
hirudin HV1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hirudin HV1, also known as this compound, is a useful research compound. Its molecular formula is C4H5NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Hirudin variant 1 exhibits several pharmacological activities that make it a valuable therapeutic agent:
- Anticoagulant Activity : HV1 directly inhibits thrombin, preventing fibrin formation and platelet aggregation. This property is crucial for managing conditions such as deep vein thrombosis and pulmonary embolism.
- Anti-inflammatory Effects : Studies indicate that HV1 can reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its efficacy in treating inflammatory diseases .
- Anti-tumor Effects : Research has shown that HV1 can inhibit the proliferation of certain cancer cells, such as human hepatoma cells, and promote apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expression .
Clinical Applications
The clinical applications of HV1 are diverse and include:
Cardiovascular Diseases
HV1 has been extensively studied for its role in managing thrombotic disorders. Its superior anticoagulant properties compared to traditional anticoagulants like heparin have been documented. For instance, studies show that recombinant HV1 significantly prolongs activated partial thromboplastin time in animal models of venous thrombosis .
Cancer Therapy
Hirudin's ability to inhibit thrombin also extends to potential applications in oncology. By reducing thrombin-mediated signaling pathways, HV1 may help mitigate tumor growth and metastasis. Case studies have reported improved outcomes in patients with cancer-related thrombosis when treated with hirudin .
Neurological Disorders
Research indicates that HV1 can reduce cerebral edema in models of cerebral hemorrhage by inhibiting thrombin activity, which is implicated in neuroinflammation and tissue damage . This suggests potential therapeutic avenues for stroke management.
Case Studies
Several case studies highlight the effectiveness of HV1 in various clinical scenarios:
- Case Study 1 : A randomized controlled trial involving patients with deep vein thrombosis demonstrated that those treated with HV1 had a significantly lower incidence of recurrent thromboembolic events compared to those receiving standard heparin therapy.
- Case Study 2 : In a cohort of cancer patients undergoing chemotherapy, administration of HV1 resulted in a marked decrease in venous thromboembolism rates, supporting its use as a prophylactic agent .
Data Tables
The following tables summarize key findings related to the applications of hirudin variant 1.
Study Type | Findings | Implications |
---|---|---|
Randomized Controlled Trial | Lower recurrence of thromboembolic events | Supports HV1 use in DVT |
Cohort Study | Decreased VTE rates in cancer patients | Prophylactic potential |
属性
CAS 编号 |
101753-64-4 |
---|---|
分子式 |
C4H5NO2 |
分子量 |
0 |
同义词 |
hirudin HV1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。